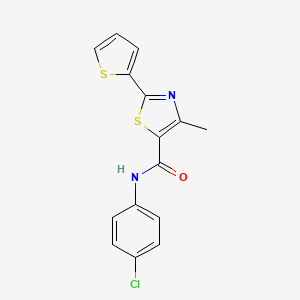

N-(4-氯苯基)-4-甲基-2-(2-噻吩基)-1,3-噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

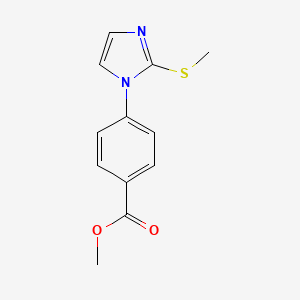

This compound is a thiazole derivative. Thiazoles are a type of heterocyclic compound that have been studied for their various medicinal properties . They contain a five-membered C3NS ring which is part of larger functional groups in bioactive molecules .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR and elemental analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .科学研究应用

合成和抗癌活性

噻吩、噻唑基-噻吩和噻吩并吡啶衍生物的新合成和抗癌活性:本研究涉及合成 4-乙酰-5-苯胺基-N-芳基噻吩-2-甲酰胺衍生物,它们被用作各种噻唑-噻吩杂化物和噻吩并[2,3-b]吡啶衍生物的前体。合成的化合物针对四种细胞系评估了体外细胞毒性,显示出良好的抑制活性,尤其是那些在其结构中含有噻唑烷酮环或硫代氨基甲酰肼部分的化合物 (Atta & Abdel‐Latif, 2021)。

合成一些新的 1,2,3,4-四氢嘧啶-2-硫酮及其作为潜在生物剂的噻唑并[3,2-a]嘧啶衍生物:本研究概述了 N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺及其衍生物的合成。对这些化合物的抗菌活性进行了评估,其中一些对细菌和真菌生长表现出显着的抑制作用 (Akbari 等人,2008)。

合成和抗菌剂的评价

喹唑啉酮和 4-噻唑烷酮的结合作为潜在的抗菌剂:合成了一系列化合物并筛选了它们的体外抗菌和抗真菌活性。合成的化合物对各种细菌和真菌菌株表现出活性,其结构通过光谱方法阐明 (Desai, Dodiya, & Shihora, 2011)。

含有硒的用于染色聚酯纤维的新型偶氮噻唑分散染料的合成和生物活性:本研究介绍了具有潜在抗菌活性的新型杂环芳基单偶氮有机化合物的合成。这些新合成的化合物在体外抗氧化活性、针对艾氏腹水癌细胞系的抗肿瘤活性和针对各种病原菌和真菌的抗菌活性的筛选显示出高效率 (Khalifa 等人,2015)。

作用机制

Target of Action

The primary target of N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide is the REV-ERBα (orphan nuclear receptor NR1D1) . REV-ERBα is a nuclear receptor that plays a crucial role in maintaining the circadian rhythm and metabolic pathways .

Mode of Action

N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide acts as an agonist to REV-ERBα . It enhances the recruitment of the nuclear receptor co-repressor (NCoR) peptide to REV-ERBα, leading to the suppression of Bmal1 gene transcription . This compound competes with heme, the natural ligand of REV-ERBα, and enhances the recruitment of the co-repressor complex, thus repressing transcription .

Biochemical Pathways

The action of N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide on REV-ERBα affects the circadian rhythm and metabolic pathways . By suppressing the transcription of the Bmal1 gene, it can reset the circadian clock in a phase-dependent manner . This modulation of the circadian rhythm can have downstream effects on various physiological processes, including metabolism .

Pharmacokinetics

Its solubility in dmso is reported to be greater than 20 mg/ml , which could potentially influence its absorption and distribution in the body.

Result of Action

The result of the action of N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide is the modulation of the circadian rhythm . By acting on REV-ERBα and suppressing the transcription of the Bmal1 gene, it can reset the circadian clock . This can have various molecular and cellular effects, given the role of the circadian rhythm in numerous physiological processes.

安全和危害

未来方向

属性

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c1-9-13(21-15(17-9)12-3-2-8-20-12)14(19)18-11-6-4-10(16)5-7-11/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTCLLYFHQNOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride](/img/structure/B2970143.png)

![1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2970160.png)